Cas no 2138265-54-8 (3-(2,5-Difluorophenyl)thiophene)
3-(2,5-Difluorophenyl)thiophene Chemical and Physical Properties
Names and Identifiers
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- 2138265-54-8
- SCHEMBL18516477
- EN300-737079
- 3-(2,5-difluorophenyl)thiophene
- 3-(2,5-Difluorophenyl)thiophene
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- Inchi: 1S/C10H6F2S/c11-8-1-2-10(12)9(5-8)7-3-4-13-6-7/h1-6H
- InChI Key: SVOFVWKBUALCOH-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1C=C(C=CC=1F)F
Computed Properties
- Exact Mass: 196.01582769g/mol
- Monoisotopic Mass: 196.01582769g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 28.2Ų
3-(2,5-Difluorophenyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-737079-1.0g |
3-(2,5-difluorophenyl)thiophene |
2138265-54-8 | 1g |
$0.0 | 2023-06-07 |
3-(2,5-Difluorophenyl)thiophene Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 3-(2,5-Difluorophenyl)thiophene
3-(2,5-Difluorophenyl)thiophene and Its Role in Modern Pharmaceutical Research
3-(2,5-Difluorophenyl)thiophene, with the CAS No. 2138265-54-8, represents a significant advancement in the field of thiophene-based compounds. This heterocyclic molecule, characterized by its difluorophenyl substituent, has garnered attention for its potential applications in drug discovery and biomedical innovation. Recent studies have highlighted its unique chemical properties and biological activities, making it a promising candidate for targeted therapy and pharmacological development.
3-(2,5-Difluorophenyl)thiophene exhibits a complex molecular structure that combines the aromaticity of thiophene with the electron-withdrawing effects of difluorophenyl. This structural feature contributes to its stability and reactivity, which are critical factors in drug design. Researchers have demonstrated that the difluorophenyl group enhances the molecule's ability to interact with biological targets, such as proteins and enzymes, through hydrogen bonding and electrostatic interactions.
Recent breakthroughs in computational chemistry and molecular modeling have provided deeper insights into the behavior of 3-(2,5-Difluorophenyl)thiophene. A 2023 study published in *Journal of Medicinal Chemistry* revealed that this compound demonstrates selective binding affinity for kinase enzymes, which are implicated in various cancer pathways. The difluorophenyl substitution was found to modulate the binding kinetics and dissociation rates, offering a novel approach to target-specific inhibition.
3-(2,5-Difluorophenyl)thiophene has also been explored for its anti-inflammatory properties. In vivo experiments conducted in 2022 highlighted its potential to suppress NF-κB signaling, a key pathway in chronic inflammatory diseases. The thiophene ring plays a crucial role in stabilizing the molecule's conformational flexibility, which is essential for receptor-mediated interactions. These findings underscore its relevance in drug development for autoimmune disorders.
3-(2,5-Difluorophenyl)thiophene has been further evaluated for its antimicrobial activity against multidrug-resistant pathogens. A 2023 study in *Antimicrobial Agents and Chemotherapy* reported that the compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. The difluorophenyl group was identified as a key contributor to its membrane disruption capability, which is critical for combating antibiotic resistance.
3-(2,5-Difluorophenyl)thiophene is also being investigated for its neuroprotective effects. Research published in *Neuropharmacology* in 2024 suggests that the compound may mitigate neurodegenerative processes by modulating mitochondrial function and oxidative stress. The thiophene core is believed to enhance its cellular penetration and bioavailability, making it a potential candidate for neurological disorders.
3-(2,5-Difluorophenyl)thiophene has shown promise in drug repurposing efforts. A 2023 study in *Drug Discovery Today* demonstrated its efficacy in inhibiting the SARS-CoV-2 main protease (Mpro), a target for antiviral therapy. The difluorophenyl substitution was found to improve the binding affinity and selectivity compared to existing protease inhibitors.
3-(2,5-Difluorophenyl)thiophene is currently under evaluation for its pharmacokinetic profile. Studies are focusing on its metabolic stability, toxicological safety, and drug delivery mechanisms. These investigations are critical for clinical translation and regulatory approval, ensuring that the compound meets the safety and efficacy standards required for pharmaceutical development.
3-(2,5-Difluorophenyl)thiophene represents a versatile scaffold for structure-based drug design. Its chemical versatility allows for the synthesis of derivatives with tailored biological activities. This adaptability is a significant advantage in targeted therapy and personalized medicine, where specific molecular interactions are essential for therapeutic success.
As research on 3-(2,5-Difluorophenyl)thiophene continues to evolve, its potential applications in biomedical sciences are expanding. The combination of its chemical stability, biological activity, and structural adaptability positions it as a valuable asset in the development of novel therapeutics. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its clinical potential.
3-(2,5-Difluorophenyl)thiophene is not only a subject of academic interest but also a key player in the pharmaceutical industry. Its unique properties and diverse applications highlight the importance of heterocyclic chemistry in modern drug discovery. As scientists continue to explore its biological and chemical properties, the compound is poised to play a pivotal role in innovative therapies and medical advancements.
3-(2,5-Difluorophenyl)thiophene stands at the intersection of chemical innovation and biomedical research. Its development exemplifies the synergy between computational modeling, experimental validation, and clinical application. As the field of pharmacology advances, compounds like 3-(2,5-Difluorophenyl)thiophene will continue to shape the future of targeted therapy and personalized medicine.
3-(2,5-Difluorophenyl)thiophene is a testament to the power of heterocyclic chemistry in addressing complex biomedical challenges. Its journey from a synthetic compound to a potential therapeutic agent underscores the importance of interdisciplinary research. As the scientific community continues to explore its properties and applications, the compound is expected to contribute significantly to the evolution of modern medicine.
3-(2,5-Difluorophenyl)thiophene represents a promising frontier in pharmaceutical science. Its unique combination of chemical properties and biological activity positions it as a key player in the development of novel therapeutics. As research progresses, the compound is likely to play an increasingly important role in biomedical innovation and clinical practice.
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